

Application Notes and Protocols for **sec-Butylammonium Chloride** in Semiclathrate Hydrates

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Compound of Interest

Compound Name: *sec-Butylammonium chloride*

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These application notes provide a comprehensive overview of the use of **sec-butylammonium chloride** (sBA-Cl) and its closely related analogue, tetra-n-butylammonium chloride (TBAC), in the formation of semiclathrate hydrates. The information is intended to guide researchers in exploring their potential applications, particularly in gas separation and thermal energy storage.

Introduction

Semiclathrate hydrates are crystalline, host-guest compounds formed by water and, typically, quaternary ammonium salts.^[1] Unlike true clathrates, the cation of the salt is incorporated into the hydrogen-bonded water framework, creating cages that can encapsulate small gas molecules.^[1] Tetra-alkylammonium halides, such as tetra-n-butylammonium chloride (TBAC), are widely studied promoters for semiclathrate hydrate formation due to their ability to form stable hydrates at moderate temperatures and pressures.^{[2][3]} These properties make them attractive for various industrial applications.^[2] While research on **sec-butylammonium chloride** is less extensive, its structural similarity to TBAC suggests analogous applications and behaviors. Semiclathrate hydrates offer tunable properties for applications like thermal and gas storage by modifying the guest species.^[4]

Key Applications

- **Gas Separation and Storage:** Semiclathrate hydrates formed with tetra-n-butylammonium salts have shown significant potential for separating gas mixtures, particularly for capturing carbon dioxide (CO₂) from flue gas or hydrogen mixtures.[5][6] The hydrate structure, often tetragonal for TBAC, contains distorted small cages that preferentially accommodate CO₂ molecules.[5] The stability of these hydrates can be tuned by adjusting the concentration of the ammonium salt, making the process adaptable to different gas compositions and operating conditions.[6] TBAC semiclathrates, in particular, are noted for their suitability in CO₂ capture due to a large number of these distorted cages.[5]
- **Thermal Energy Storage:** The formation and dissociation of semiclathrate hydrates involve significant latent heat, making them suitable materials for phase change materials (PCMs) in thermal energy storage applications, such as air conditioning and refrigeration.[1][4] The melting temperature of the hydrate can be adjusted by altering the alkyl side chain length of the quaternary ammonium salt, allowing for the design of materials tailored to specific operating temperatures.[4] For instance, modifying the cation size can adjust the melting temperature to be more suitable for air conditioning applications.[4]

Experimental Protocols

1. Formation of Semiclathrate Hydrates

This protocol describes a general method for forming semiclathrate hydrates with **sec-butylammonium chloride** or its analogues in a high-pressure reactor, a common setup for studying phase equilibria.

Materials:

- **sec-Butylammonium chloride** (sBA-Cl) or Tetra-n-butylammonium chloride (TBAC)
- Deionized water
- Guest gas (e.g., CO₂, CH₄, N₂) of high purity
- High-pressure stirred reactor with temperature and pressure control
- Gas chromatography (GC) system for gas composition analysis

Procedure:

- Prepare an aqueous solution of sBA-Cl or TBAC of the desired mass fraction (e.g., 5 wt%, 15 wt%, 22 wt%).
- Clean the high-pressure reactor cell with distilled water and evacuate it using a vacuum pump.
- Introduce a known volume of the prepared aqueous solution into the reactor.
- Pressurize the reactor with the guest gas to an initial pressure.
- Set the reactor to the desired experimental temperature, which is typically below the expected hydrate formation temperature.
- Initiate stirring to promote mixing of the gas and liquid phases.
- Monitor the pressure and temperature inside the reactor. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation.
- Continue the experiment until the pressure stabilizes, signifying that the hydrate formation has reached equilibrium.
- To determine the dissociation conditions, the temperature can be increased in a stepwise manner while monitoring the corresponding pressure changes (isochoric pressure-search method).[3] The point at which the pressure deviates from the heating curve indicates hydrate dissociation.

2. Characterization of Semiclathrate Hydrates

a) Phase Equilibrium Measurements: The stability conditions of the semiclathrate hydrates are determined by measuring the three-phase (hydrate-liquid-vapor) equilibrium. The isochoric pressure-search method is a common technique.[3]

b) Thermal Analysis using Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and dissociation enthalpies of the semiclathrate hydrates.[7]

Procedure:

- Prepare a sample of the semiclathrate hydrate (typically a few milligrams) in a sealed DSC pan.
- Place the sample in the DSC instrument and cool it to a temperature well below the expected melting point (e.g., -20 °C).
- Heat the sample at a controlled rate (e.g., 1 °C/min).
- The endothermic peak on the resulting thermogram corresponds to the dissociation of the hydrate, and the peak temperature is the dissociation temperature. The area under the peak is used to calculate the enthalpy of dissociation.[8]

c) Structural Analysis using Powder X-ray Diffraction (PXRD): PXRD is employed to identify the crystal structure of the formed semiclathrate hydrates.

Procedure:

- Grind a frozen sample of the hydrate to a fine powder at a low temperature (e.g., in liquid nitrogen) to prevent dissociation.
- Mount the powder on a low-temperature stage in the PXRD instrument.
- Collect the diffraction pattern over a specific 2θ range.
- The resulting diffraction pattern can be compared with known crystallographic data to determine the hydrate structure (e.g., tetragonal, cubic, orthorhombic).[1]

Data Presentation

Table 1: Phase Equilibrium Data for Gas Hydrates in the Presence of Tetra-n-butylammonium Chloride (TBAC)

Gas	TBAC Mass Fraction (wt%)	Temperature (K)	Pressure (MPa)
Methane	5	281.65 - 290.15	2.0 - 9.0
Methane	10	284.15 - 292.85	2.0 - 9.5
Methane	20	286.15 - 291.15	2.0 - 6.0
Methane	30	287.15 - 292.15	2.0 - 6.0
Carbon Dioxide	5	283.15 - 288.15	0.5 - 3.0
Carbon Dioxide	10	285.15 - 291.15	0.5 - 3.5
Carbon Dioxide	20	287.15 - 292.15	0.5 - 3.0
Carbon Dioxide	30	288.15 - 292.65	0.5 - 2.5
Nitrogen	5	280.15 - 285.15	3.0 - 10.0
Nitrogen	10	282.15 - 288.15	3.0 - 10.0
Nitrogen	20	284.15 - 290.15	3.0 - 10.0
Nitrogen	30	285.15 - 291.15	3.0 - 10.0

Note: The data presented is for TBAC as a proxy for sBA-Cl due to the limited availability of specific data for the latter. The pressure and temperature ranges indicate the conditions at which the three-phase (hydrate-liquid-vapor) equilibrium was measured.[3]

Table 2: Dissociation Enthalpy of Gas Hydrates with Tetra-n-butylammonium Chloride (TBAC)

Gas	TBAC Mass Fraction (wt%)	Temperature Range (K)	Pressure Range (MPa)	Dissociation Enthalpy (kJ/mol)
Methane	0 - 36	275.15 - 304.75	0.36 - 10.57	Increases with TBAC concentration
Carbon Dioxide	0 - 36	275.15 - 304.75	0.36 - 10.57	Increases with TBAC concentration
Nitrogen	0 - 36	275.15 - 304.75	0.36 - 10.57	Increases with TBAC concentration

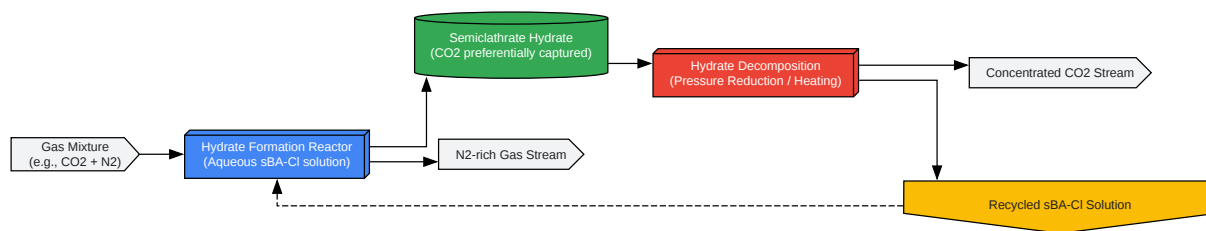
Note: The dissociation enthalpy was evaluated using the Clausius-Clapeyron equation. The results indicate that the presence of TBAC increases the dissociation enthalpy per mole of the hydrated gas.[\[8\]](#)

Visualizations



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Caption: Experimental workflow for the formation and characterization of semiclathrate hydrates.



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Caption: Logical flow of a gas separation process using semiclathrate hydrates.

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